4-Methyl-2-furanmethanamine
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Overview
Description
4-Methyl-2-furanmethanamine: is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring
Scientific Research Applications
4-Methyl-2-furanmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
Target of Action
A structurally similar compound, blarcamesine (also known as anavex 2-73), is known to act as an agonist of the intracellular sigma-1 chaperone protein . This protein is expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . It forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .
Mode of Action
Blarcamesine reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . This binding could potentially lead to memory-preserving and neuroprotective effects .
Biochemical Pathways
Furfural, a compound related to 4-methyl-2-furanmethanamine, is known to be converted into high-value-added chemicals, including furfurylamine . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
For the structurally similar compound blarcamesine, a phase 1 study was conducted in healthy men in germany that claimed to determine a maximal tolerated dose of 55 mg . The study compared oral and intravenous doses in a two-phase, 36-day crossover design followed by a six-month extension
Result of Action
Blarcamesine has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine . It may also block tau hyperphosphorylation and protect mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-furanmethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-furaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-furaldehyde in the presence of ammonia. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Comparison with Similar Compounds
2-Furanmethanamine: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-furaldehyde: Precursor to 4-methyl-2-furanmethanamine, contains an aldehyde group instead of an amine group.
Tetrahydro-2-furanmethanamine: Reduced form of this compound with a saturated furan ring.
Uniqueness: this compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical reactivity and potential biological activity. The methyl group at the 4-position further differentiates it from other furan derivatives, influencing its physical and chemical properties.
Properties
IUPAC Name |
(4-methylfuran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSVQXZBMKUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120073-83-8 |
Source
|
Record name | (4-methylfuran-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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